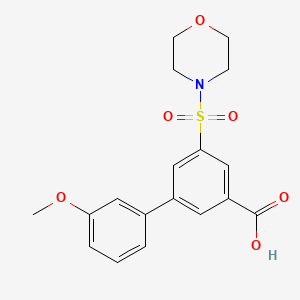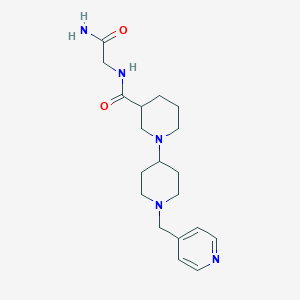
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide, also known as EPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. EPTA is a small molecule that has a unique structure, making it an attractive target for drug discovery and development.
作用機序
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been shown to inhibit the activity of several kinases, including JNK and ERK, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been shown to have neuroprotective effects in animal models, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide in lab experiments is its small size and unique structure, which make it an attractive target for drug discovery and development. Additionally, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been shown to have potent anticancer and neuroprotective activity, making it a valuable tool for researchers studying these areas. However, one limitation of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide. One area of interest is the development of new cancer therapies based on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide and its potential use in treating neurodegenerative diseases. Finally, there is potential for the development of new drug delivery systems that can improve the solubility and bioavailability of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide, making it a more effective tool for scientific research.
合成法
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 2-aminothiophenol to form a Schiff base intermediate. The Schiff base is then reacted with ethyl acrylate to yield N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide. The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been optimized to improve its yield and purity, making it a viable candidate for further research.
科学的研究の応用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been shown to have anticancer activity in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)acrylamide has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
特性
IUPAC Name |
(E)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-2-17-19(15-9-4-3-5-10-15)23-20(25-17)22-18(24)13-12-14-8-6-7-11-16(14)21/h3-13H,2H2,1H3,(H,22,23,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZXXRDXWVCMZ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5491418.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5491420.png)

![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5491454.png)
![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5491461.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B5491473.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![N-methyl-5-(phenoxymethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5491487.png)